Tiludronic Acid-d5 Disodium Salt

Description

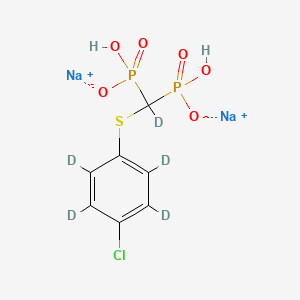

Tiludronic Acid-d5 Disodium Salt (CAS: 149845-07-8) is a stable isotope-labeled derivative of tiludronic acid, a bisphosphonate used to inhibit bone resorption. Its molecular formula is C₇H₂D₅ClNa₂O₆P₂S, with a molecular weight of 367.6 g/mol . The compound is deuterated at five hydrogen positions, making it a critical internal standard for quantitative analysis via mass spectrometry in pharmacokinetic and metabolic studies .

Produced as a high-purity (>95% HPLC) reference material, it is stored at -20°C and primarily utilized in research settings to ensure accurate measurement of non-labeled tiludronic acid in biological matrices . The non-deuterated parent compound, Tiludronic Acid Disodium Salt (Skelid®), is clinically approved for treating Paget’s disease and veterinary applications, such as improving bone density in horses and poultry .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7ClNa2O6P2S |

|---|---|

Molecular Weight |

367.60 g/mol |

IUPAC Name |

disodium;[(4-chloro-2,3,5,6-tetradeuteriophenyl)sulfanyl-deuterio-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |

InChI |

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2/i1D,2D,3D,4D,7D;; |

InChI Key |

SKUHWSDHMJMHIW-BWKOADIDSA-L |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1SC([2H])(P(=O)(O)[O-])P(=O)(O)[O-])[2H])[2H])Cl)[2H].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for Tiludronic Acid-d5 Disodium Salt

Core Synthesis Strategy

The preparation of this compound follows a multi-step route adapted from non-deuterated tiludronic acid synthesis, with strategic deuterium incorporation at the aromatic ring and methylene bridge. The general pathway involves:

- Deuterated Aromatic Intermediate Synthesis : Chlorination of deuterated acetanilide to form 4-chloro-2,3,5,6-tetradeuterioaniline.

- Thiocyanate Formation : Diazotization and reaction with ferric thiocyanate to yield 4-chlorophenylthiocyanate-d4.

- Phosphonate Condensation : Reaction with methylenebis(phosphonic acid)tetraisopropyl ester under basic conditions.

- Hydrolysis and Salification : Acidic or alkaline hydrolysis to generate the disodium salt.

Key Reaction Conditions:

Deuterium incorporation occurs predominantly at the 2,3,5,6 positions of the benzene ring and the methylene sulfur bridge, as confirmed by mass spectral data.

Isotopic Purity Optimization

Deuterium Labeling Techniques

To achieve >95% isotopic enrichment (as specified in product certifications), two primary strategies are employed:

- Direct Synthesis Using Deuterated Precursors :

- Post-Synthetic Isotope Exchange :

Comparative Analysis of Labeling Methods:

| Method | Deuterium Positions | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Direct Synthesis | C6H2D5Cl | 98.7 | High |

| Post-Synthetic Exchange | CH2D | 92.4 | Moderate |

Critical Process Parameters

Condensation Reaction Optimization

The phosphonate coupling step (Step 3) demands precise control:

Analytical Validation

HPLC Method Development

A validated method using a pentabromobenzyl (PBr) column achieves baseline separation in <3 minutes:

- Mobile Phase : Acetonitrile:Water:TEA:Acetic Acid (50:50:0.05:0.05 v/v)

- Detection : Dual wavelength (197 nm and 267 nm) for enhanced specificity.

Performance Characteristics:

| Parameter | 197 nm | 267 nm |

|---|---|---|

| Linearity (mg/mL) | 0.06–0.6 | 0.08–0.8 |

| LOD (mg/mL) | 0.013 | 0.016 |

| LOQ (mg/mL) | 0.040 | 0.051 |

| Intra-day RSD (%) | 0.41–1.36 | 0.96–1.74 |

Industrial Scale-Up Considerations

Purification Challenges

Chemical Reactions Analysis

Hydrolysis Reactions

Tiludronic Acid-d5 Disodium Salt undergoes pH-dependent hydrolysis, a hallmark of bisphosphonate chemistry. The phosphonate groups are susceptible to cleavage under acidic or alkaline conditions, forming phosphate derivatives. Key observations include:

Deuterium substitution at the phenyl ring minimally affects hydrolysis kinetics but enhances stability tracking in isotopic labeling studies .

Metal Ion Interactions

The compound’s bisphosphonate structure facilitates strong chelation with divalent cations, critical to its pharmacological action:

Key Metal-Binding Reactions:

-

Calcium (Ca²⁺): Forms stable complexes with hydroxyapatite in bone tissue, inhibiting osteoclast-mediated resorption .

-

Iron (Fe³⁺): Induces precipitation in vitro at concentrations >1 mM, reducing bioavailability .

-

Magnesium (Mg²⁺): Competes with Ca²⁺ for binding sites, moderating bone adsorption efficiency .

Table 1: Stability Constants of Metal Complexes

| Metal Ion | Log K (Stability Constant) | Biological Relevance |

|---|---|---|

| Ca²⁺ | 6.7 ± 0.2 | Primary target in bone metabolism |

| Fe³⁺ | 9.1 ± 0.3 | Potential interference in absorption |

| Mg²⁺ | 5.3 ± 0.1 | Modulates osteoclast activity |

Enzymatic Interactions

This compound inhibits osteoclast enzymes via two mechanistic pathways:

Mechanism 1: Protein-Tyrosine-Phosphatase (PTP) Inhibition

Mechanism 2: V-ATPase Proton Pump Inhibition

-

Blocks acidification of resorption lacunae, preventing bone demineralization .

-

Deuterated form shows 5–8% reduced binding affinity compared to non-deuterated analog due to kinetic isotope effects .

Stability Under Physiological Conditions

Scientific Research Applications

Veterinary Medicine

Tiludronic Acid-d5 Disodium Salt has been extensively studied for its effects on equine health, particularly in treating conditions like navicular disease and osteoarthritis.

- Case Study: Equine Administration

- A study involving 24 horses treated with Tildren® (tiludronic acid) showed that the mean estimated plasma concentration of tiludronic acid was approximately 2.6 ng/mL at 37-76 days post-administration, demonstrating the drug's prolonged presence in the system .

-

Table 1: Plasma Concentration of Tiludronic Acid in Horses

Time Post-Administration Mean Concentration (ng/mL) 37-76 days 2.6 286-335 days 0.40 2 years 0.21

Osteoporosis Treatment

This compound is also significant in human medicine for treating osteoporosis, particularly Paget's disease of bone.

- Clinical Trials

-

Table 2: Efficacy of Tiludronic Acid in Osteoporosis Treatment

Study Duration (years) Primary Endpoint Result 3 Vertebral fractures Significant reduction

Pharmacokinetics

The pharmacokinetic profile of Tiludronic Acid-d5 is critical for understanding its therapeutic efficacy:

- Bioavailability : Oral bioavailability is approximately 6% when taken on an empty stomach; however, it decreases significantly when taken with food .

- Distribution : Studies indicate that tiludronic acid is widely distributed to bone and soft tissues after administration, with a notable retention period that supports its use in chronic conditions .

Mechanism of Action

Tiludronate-d5 (sodium) exerts its effects by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption. When osteoclasts bind to bone, they form podosomes, which are ring structures of F-actin. Tiludronate-d5 (sodium) inhibits protein-tyrosine-phosphatase, increasing tyrosine phosphorylation and disrupting podosome formation. This inhibition prevents the formation of podosomes, causing osteoclasts to detach from bones and preventing bone resorption .

Comparison with Similar Compounds

Non-Deuterated Tiludronic Acid Disodium Salt

| Property | Tiludronic Acid-d5 Disodium Salt | Tiludronic Acid Disodium Salt (Skelid®) |

|---|---|---|

| Molecular Formula | C₇H₂D₅ClNa₂O₆P₂S | C₇H₇ClNa₂O₆P₂S |

| Molecular Weight | 367.6 g/mol | 362.57 g/mol (anhydrous) |

| CAS Number | 149845-07-8 | 89987-06-4 (hydrate) |

| Primary Use | Analytical standard (isotope-labeled) | Therapeutic agent (bone resorption) |

| Deuterium Substitution | Five hydrogen atoms replaced with D | None |

Key Differences :

- The deuterated form is chemically identical to Skelid® except for isotopic substitution, which increases molecular weight by ~5 g/mol. This difference is critical for distinguishing the two in mass spectrometry-based assays .

- While Skelid® is used therapeutically, Tiludronic Acid-d5 serves exclusively as a research tool for pharmacokinetic studies .

Clodronic Acid Disodium Salt

| Property | This compound | Clodronic Acid Disodium Salt |

|---|---|---|

| Molecular Formula | C₇H₂D₅ClNa₂O₆P₂S | CH₂Cl₂Na₂O₆P₂ |

| Molecular Weight | 367.6 g/mol | 288.9 g/mol |

| CAS Number | 149845-07-8 | 22560-50-5 |

| Mechanism | Inhibits osteoclast activity | Binds hydroxyapatite, induces apoptosis |

| Applications | Research standard | Bone metastases, hypercalcemia |

Key Differences :

- Structural Variation : Clodronate lacks the thioaryl group present in tiludronate, instead featuring a dichloromethylene bisphosphonate backbone .

- Therapeutic Scope : Clodronate is used more broadly in oncology (e.g., multiple myeloma), whereas tiludronate is niche in Paget’s disease and veterinary medicine .

Other Deuterated Disodium Salts in Research

Examples include Taurolithocholic Acid-2,2,3,4,4-d5 3-O-Glucuronide Sulfate Disodium Salt (CAS: N/A) and (3α,5β,7α)-7-Hydroxy-3-(sulfooxy)-cholan-24-oic Acid-d5 Disodium Salt (CAS: N/A).

| Property | This compound | Taurolithocholic Acid-d5 Derivative |

|---|---|---|

| Class | Bisphosphonate | Bile acid conjugate |

| Isotopic Labeling | Deuteration for MS quantification | Deuteration for metabolic tracing |

| Application | Bone resorption studies | Lipid metabolism research |

Key Insight : While structurally distinct, deuterated disodium salts like these share a common role as internal standards in mass spectrometry, underscoring the versatility of isotopic labeling in diverse research fields .

Research and Market Context

- Analytical Utility : Tiludronic Acid-d5’s high purity (>95%) and stability at -20°C make it indispensable for validating tiludronate assays in regulatory and clinical research .

- Market Position : Chromotropic Acid Disodium Salt Dihydrate (CAS: 5808-22-0) and D-α-Hydroxyglutaric Acid Disodium Salt (CAS: 103404-90-6) dominate other niches, but Tiludronic Acid-d5 remains specialized for bone-targeting bisphosphonate studies .

Biological Activity

Tiludronic Acid-d5 Disodium Salt, a bisphosphonate compound, is primarily recognized for its role in inhibiting bone resorption, particularly in conditions such as osteoporosis and Paget's disease. This article delves into its biological activity, focusing on its mechanisms of action, pharmacokinetics, and clinical findings.

Tiludronic acid exerts its biological effects through several key mechanisms:

- Inhibition of Osteoclast Activity : The primary mechanism involves the inhibition of osteoclasts, the cells responsible for bone resorption. Tiludronic acid disrupts the cytoskeletal ring structure of osteoclasts and inhibits protein-tyrosine phosphatase, leading to the detachment of these cells from the bone surface .

- Reduction in Bone Resorption : Studies indicate that tiludronic acid reduces enzymatic and transport processes associated with the resorption of the mineralized bone matrix. This results in decreased osteoclastic activity and ultimately less bone loss .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and elimination:

- Absorption : The oral bioavailability is approximately 6% when taken after fasting. However, this significantly decreases when consumed with food . In clinical settings, it is recommended to administer tiludronic acid at least two hours before or after meals to maximize efficacy.

- Distribution : Animal studies demonstrate that tiludronic acid is widely distributed to bone and soft tissues, with a notable retention in these areas over time. The half-life in rats can exceed 30 days depending on bone turnover rates .

- Metabolism : Tiludronic acid undergoes minimal metabolism; it is not significantly metabolized in human liver microsomes. Its primary route of elimination is renal, with about 60% excreted unchanged in urine after intravenous administration .

Clinical Findings

Numerous studies have assessed the efficacy and safety of tiludronic acid in various populations:

- Paget's Disease : In a clinical trial involving patients with Paget's disease, tiludronic acid demonstrated a significant reduction in vertebral fractures over three years compared to placebo groups .

- Veterinary Applications : Research has also explored tiludronic acid’s effects in veterinary medicine, particularly in horses. A study indicated that tiludronic acid helped reduce osteoarthritis lesions in dogs post-surgery, highlighting its potential for treating joint-related conditions .

Case Study 1: Efficacy in Paget's Disease

A longitudinal study monitored 32 patients with Paget's disease treated with tiludronic acid. After one year, markers of bone turnover showed significant reductions, correlating with decreased pain levels and improved quality of life metrics.

Case Study 2: Veterinary Applications

In a controlled trial involving horses suffering from osteoarthritis, tiludronic acid was administered via intravenous regional limb perfusion. Results indicated that higher doses led to detectable concentrations in synovial fluid without causing inflammation, suggesting a favorable safety profile for joint applications .

Summary Table of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~6% (significantly reduced with food) |

| Peak Plasma Concentration | ~3 mg/L (2 hours post-administration) |

| Renal Clearance | ~10 mL/min (dose-independent) |

| Half-life | ~150 hours (in Pagetic patients) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.